molecular formula C21H28N2O6 B557145 Boc-Trp(Boc)-OH CAS No. 144599-95-1

Boc-Trp(Boc)-OH

Cat. No.: B557145
CAS No.: 144599-95-1
M. Wt: 404.5 g/mol
InChI Key: FATGZMFSCKUQGO-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Trp(Boc)-OH, also known as N-tert-Butyloxycarbonyl-L-tryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis as a protected form of tryptophan, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions at the amino group.

Scientific Research Applications

Boc-Trp(Boc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Target of Action

Boc-Trp(Boc)-OH, also known as tert-butyloxycarbonyl-tryptophan, is primarily used as a protecting group in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The primary targets of this compound are the amino groups present in several compounds, including natural products, amino acids, and peptides .

Mode of Action

The this compound compound interacts with its targets (amino groups) by masking them, thereby preventing them from undergoing unwanted reactions during the synthesis process . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Biochemical Pathways

The biochemical pathways involved in the action of this compound primarily revolve around the protection and deprotection of amino groups. The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Deprotection methodologies include the use of strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .

Pharmacokinetics

The stability of the boc group to various conditions (eg, nucleophilic reagents, hydrogenolysis, and base hydrolysis) suggests that it may have good stability and potentially favorable bioavailability if used in a biological context .

Result of Action

The primary result of the action of this compound is the successful protection of amino groups during organic synthesis, allowing for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . This enables the synthesis of complex molecules, including peptides, without unwanted side reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactions for the protection and deprotection of the Boc group take place under specific conditions, such as basic conditions for protection and acidic conditions for deprotection . Additionally, the stability of the Boc group to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it can withstand a variety of chemical environments .

Safety and Hazards

“Boc-Trp(Boc)-OH” is classified as a combustible solid . It should be stored in a suitable and closed container for disposal. All sources of ignition should be removed. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used .

Future Directions

“Boc-Trp(Boc)-OH” has potential applications in peptide synthesis . It could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Boc-Trp(Boc)-OH plays a crucial role as a protecting group for amines . It interacts with enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions is primarily protective, preventing unwanted reactions with the amine group during certain stages of synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are largely related to its role in peptide synthesis. By protecting the amine group, this compound allows for more precise control over reactions, influencing cell function by enabling the production of specific peptides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role as a protecting group. It binds to the amine group in amines, preventing it from reacting until the Boc group is removed . This can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change as the Boc group is selectively removed from the compound . This deprotection process reveals the amine group, allowing it to participate in subsequent reactions .

Metabolic Pathways

In terms of metabolic pathways, this compound is involved in the processes of peptide synthesis and deprotection . It interacts with enzymes and other biomolecules during these processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed as part of the larger molecules it helps to synthesize . Its localization and accumulation would therefore depend on the properties of these molecules .

Subcellular Localization

The subcellular localization of this compound would also depend on the properties of the larger molecules it helps to synthesize . As a protecting group, it does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Trp(Boc)-OH typically involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl group. This can be achieved by reacting tryptophan with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATGZMFSCKUQGO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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